molecular formula C16H19N3O B12234249 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one

Cat. No.: B12234249
M. Wt: 269.34 g/mol
InChI Key: AADGRPFQGNDVAC-UHFFFAOYSA-N
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Description

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one is a heterocyclic compound that features a 1,8-naphthyridine core linked to a piperidine ring and a propanone group

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]propan-1-one include other naphthyridine derivatives such as:

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,7-Naphthyridine
  • 2,7-Naphthyridine
  • 2,8-Naphthyridine

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a 1,8-naphthyridine core with a piperidine ring and a propanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C16H19N3O/c1-2-15(20)19-10-7-12(8-11-19)14-6-5-13-4-3-9-17-16(13)18-14/h3-6,9,12H,2,7-8,10-11H2,1H3

InChI Key

AADGRPFQGNDVAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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